Cas no 1392804-77-1 (tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate)

Tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate is a versatile azetidine-based building block used in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butoxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a functionalized aminomethyl moiety that enables further derivatization. The methoxy substituent enhances solubility and modulates reactivity, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its rigid azetidine core, which can improve metabolic stability and binding affinity. Its well-defined reactivity profile ensures reliable performance in multi-step synthetic routes.
tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate structure
1392804-77-1 structure
Product Name:tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
CAS No:1392804-77-1
MF:C10H20N2O3
MW:216.277402877808
MDL:MFCD23106148
CID:4593584
PubChem ID:72208229
Update Time:2025-11-01

tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-aminomethyl-3-methoxyazetidine
    • tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
    • PB38941
    • SB20927
    • 1-Boc-3-(aminomethyl)-3-methoxyazetidine
    • 1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-methoxy-, 1,1-dimethylethyl ester
    • EN300-6505153
    • MFCD23106148
    • AS-51834
    • CS-0048375
    • P13641
    • 1392804-77-1
    • SCHEMBL26233896
    • SY100036
    • AKOS023662252
    • MDL: MFCD23106148
    • Inchi: 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
    • InChI Key: WFBNSXNNEABLBC-UHFFFAOYSA-N
    • SMILES: O(C)C1(CN)CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 216.14739250 g/mol
  • Monoisotopic Mass: 216.14739250 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 64.8
  • Molecular Weight: 216.28

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tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1392804-77-1)tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Order Number:A1058146
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:48
Price ($):2118.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate

Recent Advances in the Application of tert-Butyl 3-(Aminomethyl)-3-Methoxyazetidine-1-Carboxylate (CAS: 1392804-77-1) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate (CAS: 1392804-77-1) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzyme modulation. This azetidine derivative, characterized by its unique stereochemistry and functional groups, has been utilized in the construction of pharmacophores for drug candidates in oncology, neurology, and infectious diseases. Recent studies highlight its role as a versatile building block in medicinal chemistry, enabling the introduction of both amine and methoxy functionalities into complex molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of selective kinase inhibitors. Researchers employed tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate as a crucial precursor to develop ATP-competitive inhibitors of PI3Kδ, showing promising results in preclinical models of autoimmune disorders. The methoxy group's stereoelectronic effects were found to significantly influence binding affinity, while the Boc-protected amine allowed for subsequent diversification through amide coupling or reductive amination reactions.

In neuropharmacology, this azetidine derivative has been incorporated into the design of σ receptor modulators. A recent patent application (WO2023187542) discloses its use in creating novel ligands with improved blood-brain barrier penetration. The compound's rigid azetidine core contributes to conformational restriction, enhancing receptor subtype selectivity. Molecular modeling studies suggest that the aminomethyl group participates in key hydrogen bonding interactions with receptor residues, while the methoxy substituent modulates lipophilicity.

The synthetic utility of 1392804-77-1 has been further expanded through recent methodological developments. A 2024 publication in Organic Letters describes an asymmetric catalytic protocol for the preparation of enantiomerically pure forms of this building block, achieving >99% ee using a novel chiral phosphoric acid catalyst. This advancement addresses previous challenges in accessing stereochemically defined derivatives, opening new possibilities for structure-activity relationship studies.

From a safety and pharmacokinetic perspective, recent ADMET profiling of derivatives containing this scaffold has revealed favorable properties. The azetidine ring demonstrates improved metabolic stability compared to analogous pyrrolidine derivatives, with the tert-butyl carbamate group providing both protection during synthesis and controlled release of the free amine in physiological conditions. These findings, reported in the European Journal of Pharmaceutical Sciences, support the growing adoption of this intermediate in lead optimization campaigns.

Ongoing research continues to explore the potential of tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate in targeted drug delivery systems. A recent proof-of-concept study utilized this compound as a linker in antibody-drug conjugates (ADCs), where its stability at physiological pH and selective cleavage in lysosomal conditions proved advantageous. The dual functionality allows for simultaneous attachment to both the antibody and payload, while maintaining the structural integrity of the conjugate.

In conclusion, the accumulating body of research underscores the importance of 1392804-77-1 as a multifunctional intermediate in contemporary drug discovery. Its unique structural features enable the development of compounds with enhanced pharmacological profiles, addressing current challenges in drug design. Future directions may include further exploration of its applications in PROTACs and other emerging therapeutic modalities, building upon the established synthetic methodologies and demonstrated biological relevance of this valuable building block.

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Amadis Chemical Company Limited
(CAS:1392804-77-1)tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
A1058146
Purity:99%
Quantity:5g
Price ($):2118.0
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